molecular formula C29H33N5O3 B2779271 N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide CAS No. 941870-04-8

N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Cat. No. B2779271
M. Wt: 499.615
InChI Key: UQPMOAQJAMISLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C29H33N5O3 and its molecular weight is 499.615. The purity is usually 95%.
BenchChem offers high-quality N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Antagonism and Pharmacological Potential

A significant area of application for compounds structurally related to N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is in the modulation of receptor activity, specifically orexin receptors. Research by Dugovic et al. (2009) explored the role of orexin-1 and orexin-2 receptors in sleep-wake regulation, demonstrating that antagonism of these receptors can influence sleep patterns and the release of neurotransmitters in the brain, such as dopamine and histamine. These findings highlight the potential of related compounds in treating sleep disorders and possibly other neuropsychiatric conditions (Dugovic et al., 2009).

Synthetic Methodologies

The synthesis of complex organic molecules, including isoquinoline derivatives, is crucial for the development of new drugs and materials. A study by Wenpeng et al. (2014) outlines a new and practical synthesis route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, demonstrating the versatility of synthetic approaches in accessing a wide range of structurally related compounds. Such methodologies are essential for the pharmaceutical industry in the development of new therapeutic agents (Wenpeng et al., 2014).

Pharmacological Screening and Activity

Compounds within the same structural family have been evaluated for their pharmacological activities across various biological assays. Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives by Bardiot et al. (2015) discovered broad-spectrum antifungal properties, indicating potential applications in combating fungal infections. This study showcases the importance of structural analogs in identifying new antifungal agents, highlighting the broader applicability of N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide-related compounds in addressing unmet medical needs (Bardiot et al., 2015).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3/c1-20(35)31-24-9-6-10-25(17-24)32-29(37)28(36)30-18-27(22-11-13-26(14-12-22)33(2)3)34-16-15-21-7-4-5-8-23(21)19-34/h4-14,17,27H,15-16,18-19H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPMOAQJAMISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-acetamidophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.